

Application Notes and Protocols for OICR-0547 in ChIP-seq Experiments

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Compound of Interest

Compound Name: OICR-0547

Cat. No.: B15605429

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Introduction

OICR-0547 is an essential negative control for studying the function of the WDR5-MLL interaction using the potent and selective small molecule inhibitor, OICR-9429.[1][2] OICR-9429 antagonizes the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1), a key component of histone methyltransferase complexes responsible for histone H3 lysine 4 (H3K4) methylation.[2][3][4] This interaction is crucial for the catalytic activity of MLL1 and is implicated in various cancers.[4] **OICR-0547** is a structurally related analog of OICR-9429 that is inactive and does not bind to WDR5.[1] Therefore, using **OICR-0547** as a negative control in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments is critical to distinguish the specific effects of WDR5-MLL1 inhibition by OICR-9429 from off-target or non-specific cellular responses.

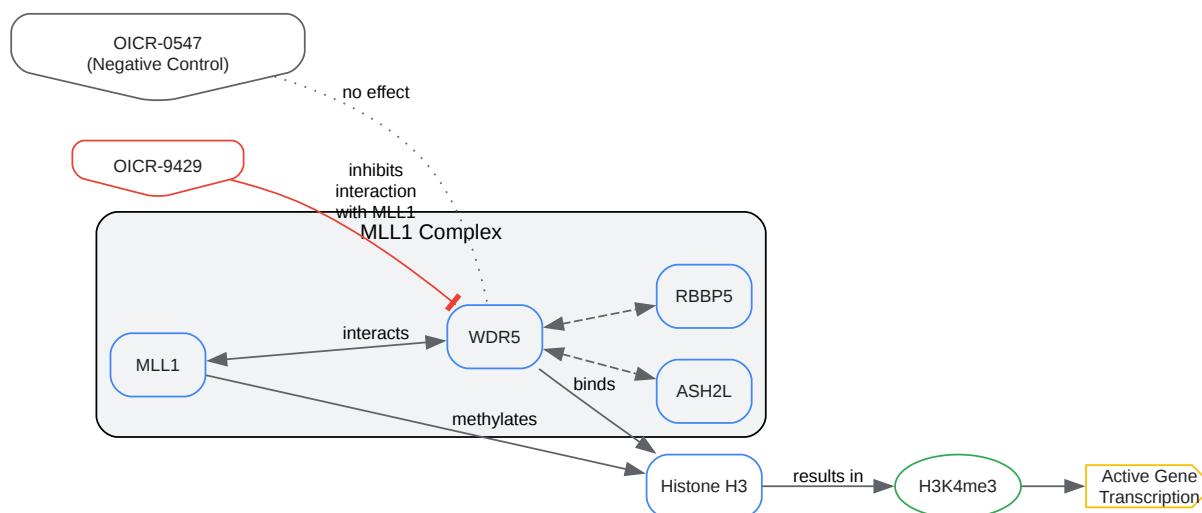
These application notes provide a comprehensive guide for utilizing **OICR-0547** as a negative control in ChIP-seq experiments targeting histone modifications, specifically H3K4 trimethylation (H3K4me3).

Mechanism of Action

The MLL1 complex, which includes the core components WDR5, ASH2L, and RBBP5, is a primary driver of H3K4 methylation, an epigenetic mark associated with active gene transcription. WDR5 plays a critical role by binding to both MLL1 and histone H3, thereby facilitating the methyltransferase activity of the complex.[3] OICR-9429 competitively binds to the "WIN" site on WDR5, a pocket that normally recognizes a specific motif on MLL1.[4][5] This disruption of the WDR5-MLL1 interaction leads to a reduction in global H3K4me3 levels.[6][7]

OICR-0547, being an inactive analog, does not interfere with the WDR5-MLL1 interaction. Consequently, it is not expected to alter H3K4me3 levels, making it an ideal control to ensure that any observed changes in ChIP-seq signal with OICR-9429 treatment are due to the specific inhibition of the WDR5-MLL1 pathway.

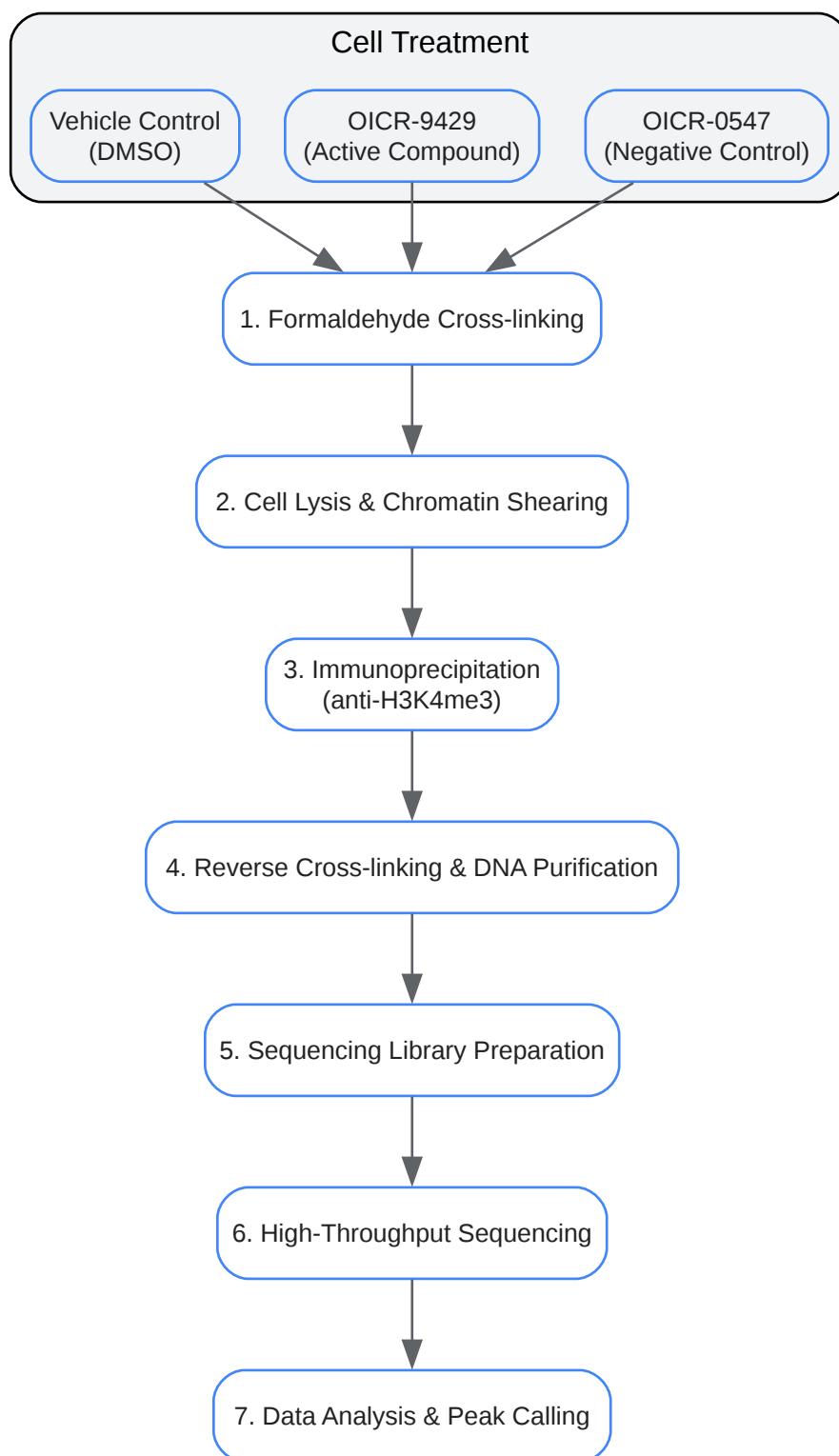
Signaling Pathway



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Caption: WDR5-MLL1 signaling pathway and points of intervention.

Experimental Workflow for ChIP-seq



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Caption: General workflow for a ChIP-seq experiment.

Data Presentation

The following tables summarize hypothetical, yet expected, quantitative data from a ChIP-seq experiment designed to assess the impact of OICR-9429 on H3K4me3 levels, using **OICR-0547** as a negative control.

Table 1: Summary of ChIP-seq Read Counts

Treatment Group	Total Reads	Mapped Reads	Uniquely Mapped Reads	% Uniquely Mapped
Vehicle (DMSO)	50,123,456	47,617,283	45,111,110	90.0%
OICR-9429	49,876,543	47,382,716	44,888,888	90.0%
OICR-0547	50,345,678	47,828,394	45,311,111	90.0%

Table 2: H3K4me3 Peak Analysis

Treatment Group	Number of Peaks	Average Peak Width (bp)
Vehicle (DMSO)	15,234	1,500
OICR-9429	8,123	1,200
OICR-0547	15,198	1,510

Table 3: Differential Binding Analysis at Promoter Regions (TSS \pm 2kb)

Comparison	Number of Significantly Enriched Regions	Number of Significantly Depleted Regions
OICR-9429 vs. Vehicle (DMSO)	150	7,540
OICR-0547 vs. Vehicle (DMSO)	25	30
OICR-9429 vs. OICR-0547	145	7,515

Experimental Protocols

This protocol is adapted from standard ChIP-seq procedures and tailored for the use of OICR-9429 and **OICR-0547**.

I. Cell Culture and Treatment

- Cell Line: Select a cell line known to be sensitive to WDR5-MLL inhibition (e.g., MV4-11, K562).
- Culture: Culture cells under standard conditions to ~80% confluency.
- Treatment:
 - Treat cells with the desired concentration of OICR-9429 (e.g., 1-10 μ M).
 - Treat a parallel set of cells with the same concentration of **OICR-0547**.
 - Include a vehicle control group treated with an equivalent volume of DMSO.
 - Incubate for a predetermined time (e.g., 24-72 hours) to allow for changes in histone methylation.

II. Chromatin Cross-linking and Preparation

- Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

- **Quenching:** Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
- **Cell Harvesting:** Scrape the cells, transfer to a conical tube, and centrifuge at 1,500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
- **Cell Lysis:** Resuspend the cell pellet in cell lysis buffer containing protease inhibitors. Incubate on ice for 10 minutes.
- **Nuclear Lysis:** Centrifuge to pellet the nuclei, remove the supernatant, and resuspend the nuclear pellet in nuclear lysis buffer.
- **Chromatin Shearing:** Sonicate the nuclear lysate to shear the chromatin to an average fragment size of 200-600 bp. The optimal sonication conditions should be empirically determined.

III. Immunoprecipitation

- **Pre-clearing:** Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.
- **Antibody Incubation:** Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K4me3.
- **Immunocomplex Capture:** Add pre-blocked Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
- **Washes:** Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.

IV. Elution, Reverse Cross-linking, and DNA Purification

- **Elution:** Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
- **Reverse Cross-linking:** Add NaCl to the eluate to a final concentration of 200 mM and incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.

- RNase and Proteinase K Treatment: Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.
- DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

V. Library Preparation and Sequencing

- Library Preparation: Prepare sequencing libraries from the purified ChIP DNA and input DNA samples according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Library Prep Kit).
- Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq or HiSeq.

Conclusion

OICR-0547 is an indispensable tool for validating the on-target effects of the WDR5 inhibitor OICR-9429 in ChIP-seq experiments. By serving as an inactive control, **OICR-0547** allows researchers to confidently attribute changes in H3K4me3 occupancy to the specific disruption of the WDR5-MLL interaction. The protocols and data presented here provide a framework for the rigorous design and interpretation of ChIP-seq experiments aimed at elucidating the epigenetic roles of the WDR5-MLL complex.

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